molecular formula C7H15NO2 B2843339 2-Amino-3-(oxolan-2-yl)propan-1-ol CAS No. 1342449-21-1

2-Amino-3-(oxolan-2-yl)propan-1-ol

Cat. No.: B2843339
CAS No.: 1342449-21-1
M. Wt: 145.202
InChI Key: IDTLYLVWFUNUFQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-3-(oxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLYLVWFUNUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with oxolane and an appropriate amino acid precursor.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Alkylated derivatives

Scientific Research Applications

2-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3-(oxolan-2-yl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional group similarities or heterocyclic motifs with this compound:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
This compound C₇H₁₅NO₂ 145.2 Amino, hydroxyl, oxolane Reference compound
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.2 Amino, hydroxyl, pyridine Pyridine ring replaces oxolane
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol C₈H₁₇NO₂ 159.2 Amino, hydroxyl, tetrahydropyran Six-membered oxygen-containing ring

Comparative Analysis

Reactivity and Solubility
  • Oxolane vs. Pyridine: The oxolane ring in this compound enhances hydrophilicity compared to the aromatic pyridine ring in 3-(2-aminopyridin-3-yl)propan-1-ol. This difference impacts solubility in polar solvents (e.g., water, ethanol) .
Stability and Handling
  • Oxolane Derivatives :
    Susceptible to acid-catalyzed ring-opening reactions, requiring neutral pH storage .
  • Pyridine Derivatives :
    More thermally stable but may require inert atmospheres to prevent oxidation .

Discrepancies in Reported Data

This highlights the need to verify CAS numbers and structural descriptors when sourcing compounds.

Biological Activity

2-Amino-3-(oxolan-2-yl)propan-1-ol, also known as a derivative of oxolane, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a hydroxyl group attached to an oxolane ring. Its molecular formula is C7H15NO2C_7H_{15}NO_2. The presence of these functional groups allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, facilitating enzyme-substrate interactions and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It can act as a ligand for various receptors, influencing signaling pathways critical for cellular functions.

Biological Activity Studies

Research has highlighted several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

In vitro studies indicate that this compound may exhibit neuroprotective effects by inhibiting oxidative stress pathways. This suggests potential applications in neurodegenerative diseases.

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against various bacterial strains; potential for development as an antibiotic.Benchchem
Neuroprotective EffectsReduced oxidative stress-induced cell death in neuronal cell lines.MDPI
Enzyme InteractionModulates activity of key metabolic enzymes; potential implications in drug design.Benchchem

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundBiological ActivityUnique Features
3-Amino-2-(oxolan-3-yl)propan-1-olAntimicrobial, enzyme inhibitionDifferent oxolane positioning
3-Amino-propanolLimited biological activityLacks oxolane ring

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